molecular formula C10H27N4Nb-3 B14866303 (t-Butylimido)tris(dimethylamino)niobium

(t-Butylimido)tris(dimethylamino)niobium

Cat. No.: B14866303
M. Wt: 296.26 g/mol
InChI Key: KIXXKJLFCSKMGW-UHFFFAOYSA-N
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Description

(t-Butylimido)tris(dimethylamino)niobium is an organometallic compound that features a niobium center coordinated to one tert-butylimido ligand and three dimethylamino ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (t-Butylimido)tris(dimethylamino)niobium typically involves the reaction of niobium pentachloride with tert-butylamine and lithium dimethylamide. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

NbCl5+t-BuNH2+3LiNMe2This compound+3LiCl+2HCl\text{NbCl}_5 + \text{t-BuNH}_2 + 3 \text{LiNMe}_2 \rightarrow \text{this compound} + 3 \text{LiCl} + 2 \text{HCl} NbCl5​+t-BuNH2​+3LiNMe2​→this compound+3LiCl+2HCl

Industrial Production Methods

While the industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the inert atmosphere and precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(t-Butylimido)tris(dimethylamino)niobium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form niobium(V) oxides.

    Reduction: It can be reduced to lower oxidation states of niobium.

    Substitution: The dimethylamino ligands can be substituted with other ligands, such as alkoxides or halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Ligand exchange reactions are typically carried out in non-aqueous solvents like tetrahydrofuran or toluene under an inert atmosphere.

Major Products

    Oxidation: Niobium(V) oxides.

    Reduction: Lower oxidation state niobium complexes.

    Substitution: Various niobium complexes with different ligands.

Mechanism of Action

The mechanism of action of (t-Butylimido)tris(dimethylamino)niobium involves the coordination of the niobium center to various substrates, facilitating their transformation. The tert-butylimido ligand provides steric hindrance, which can influence the reactivity and selectivity of the compound in catalytic processes. The dimethylamino ligands can act as electron donors, stabilizing the niobium center and enabling various redox reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(t-Butylimido)tris(dimethylamino)niobium is unique due to its specific ligand environment, which provides distinct steric and electronic properties. This uniqueness can result in different reactivity and selectivity compared to its analogs, making it valuable for specific applications in catalysis and materials science.

Properties

Molecular Formula

C10H27N4Nb-3

Molecular Weight

296.26 g/mol

IUPAC Name

tert-butyliminoniobium;dimethylazanide

InChI

InChI=1S/C4H9N.3C2H6N.Nb/c1-4(2,3)5;3*1-3-2;/h1-3H3;3*1-2H3;/q;3*-1;

InChI Key

KIXXKJLFCSKMGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=[Nb].C[N-]C.C[N-]C.C[N-]C

Origin of Product

United States

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